4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide
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Overview
Description
4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloroimidazo-thiazole moiety linked to a benzenesulfonamide group. Its molecular formula is C12H9ClN4O2S2, and it has a molecular weight of approximately 340.81 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide typically involves multiple steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo-thiazole ring.
Condensation Reaction: The final step involves the condensation of the chlorinated imidazo-thiazole with benzenesulfonamide under basic conditions, often using a base like sodium hydride or potassium carbonate in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the imidazo-thiazole ring, leading to various reduced derivatives.
Substitution: The chloro group in the imidazo-thiazole ring can be substituted by nucleophiles such as amines or thiols, forming a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazo-thiazole derivatives, and various substituted benzenesulfonamides .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology and Medicine
In biological and medical research, 4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development .
Industry
In industry, this compound is used in the development of advanced materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the function of essential enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(6-Bromoimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide
- 4-{[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide
- 4-{[(6-Fluoroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide
Uniqueness
Compared to its analogs, 4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and optimizing the properties of related molecules .
Properties
IUPAC Name |
4-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S2/c13-11-10(17-5-6-20-12(17)16-11)7-15-8-1-3-9(4-2-8)21(14,18)19/h1-7H,(H2,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOLHAWBRSMOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(N=C3N2C=CS3)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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